Ethyl [(3-amino-2-pyridinyl)oxy]acetate
Description
Ethyl [(3-amino-2-pyridinyl)oxy]acetate (CAS# 147283-74-7) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and an ethoxyacetate ester at position 2. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . The amino group imparts electron-donating properties, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for derivatizing pyridine-based scaffolds.
Properties
CAS No. |
136742-82-0 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
ethyl 2-(3-aminopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-8(12)6-14-9-7(10)4-3-5-11-9/h3-5H,2,6,10H2,1H3 |
InChI Key |
MRQHNVHEZCTIJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=CC=N1)N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)N |
Synonyms |
Acetic acid, [(3-amino-2-pyridinyl)oxy]-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues differ in substituents on the pyridine ring or ester group, influencing reactivity and applications:
Physicochemical Properties
- Solubility : Ethyl esters (e.g., target compound) exhibit lower water solubility than methyl esters (e.g., ) due to increased hydrophobicity.
- Electronic Effects: The 3-amino group in the target compound increases basicity (pKa ~8–9 estimated) compared to nitro-substituted analogues (pKa ~1–3 for NO₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
